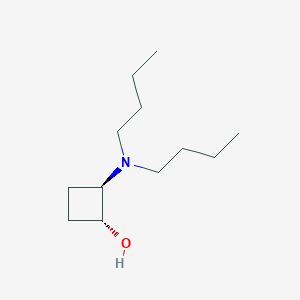

trans-2-(Dibutylamino)cyclobutan-1-ol

Vue d'ensemble

Description

Trans-2-(Dibutylamino)cyclobutan-1-ol is a useful research compound. Its molecular formula is C12H25NO and its molecular weight is 199.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chirality in β-Peptides

Trans-2-(Dibutylamino)cyclobutan-1-ol, as a derivative of cyclobutane, plays a role in the study of chirality in β-peptides. The chirality of monomeric residues, like cyclobutane derivatives, influences the folding of small oligopeptides. This understanding is crucial for the rational design of new foldamers, which are molecules that mimic the structure of peptides (Gorrea et al., 2012).

Conformational Studies

The conformational preferences of cyclobutane derivatives, such as trans-2-aminocyclobutane carboxylic acid, have been studied. These studies help in understanding the folding into well-defined structures in solution and solid state, which has implications in the development of new molecular structures (Fernandes et al., 2010).

Kinetic Analysis of Deamination Reactions

In the field of biochemistry, the deamination reactions of cyclobutane dimers are significant. Studies on compounds like this compound help in understanding these kinetic processes and their implications in DNA and RNA processes (Lemaire & Ruzsicska, 1993).

Stereoselective Synthesis

Research on stereoselective synthesis of cyclobutane derivatives, including this compound, contributes to the field of organic chemistry. This research has implications in the synthesis of complex molecules with specific stereochemical configurations (Vergne et al., 1996).

Study of Cyclobutane β-Peptides

The study of cyclobutane β-peptides, including derivatives like this compound, helps in understanding the formation of hydrogen-bonded rings and their influence on the structure and properties of these peptides (Torres et al., 2009).

Transport Mechanism in Prostate Cancer

Investigations into the transport mechanism of trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid in human prostate cancer cells have implications in medical imaging and cancer diagnosis. This research helps in understanding how similar compounds, like this compound, might behave in biological systems (Okudaira et al., 2011).

Safety and Hazards

The safety data sheet for a related compound, trans-2-Hexen-1-ol, indicates that it is a flammable liquid and vapor . It is recommended to keep it away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to immediately remove all contaminated clothing and rinse the skin with water . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Relevant Papers A paper titled “Recent advances in the total synthesis of cyclobutane-containing natural products” discusses complex natural products bearing strained cyclobutane subunits, including terpenoids, alkaloids, and steroids . These compounds not only display fascinating architectures but also show potent biological activities . This suggests that trans-2-(Dibutylamino)cyclobutan-1-ol, as a cyclobutane-containing compound, may also have interesting properties and potential applications in the synthesis of natural products.

Mécanisme D'action

Trans-2-(Dibutylamino)cyclobutan-1-ol is a fascinating chemical compound with a unique cyclic structure that unlocks a world of possibilities in chemical research and development .

Target of Action

It’s known that its chemical structure and reactivity make it a valuable building block in the synthesis of advanced crop protection agents, such as potent and selective pesticides .

Mode of Action

It’s likely that its interaction with its targets involves its unique cyclic structure and functional groups, which offer a wealth of synthetic possibilities .

Biochemical Pathways

Given its potential use in the synthesis of advanced crop protection agents, it’s likely that it affects pathways related to pest resistance .

Result of Action

Its potential use in the creation of innovative drug candidates targeting a diverse range of therapeutic areas suggests that it has significant biological activity .

Propriétés

IUPAC Name |

(1R,2R)-2-(dibutylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-3-5-9-13(10-6-4-2)11-7-8-12(11)14/h11-12,14H,3-10H2,1-2H3/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNXCTPDZOKWIQA-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(CCCC)[C@@H]1CC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

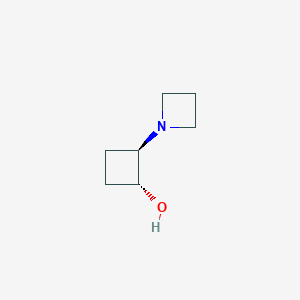

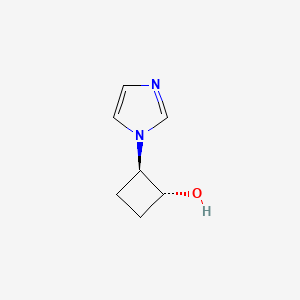

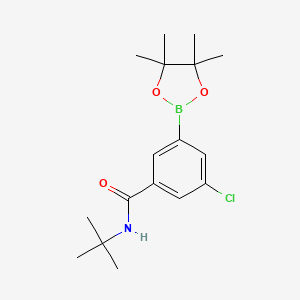

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485411.png)

![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B1485413.png)

![trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485415.png)

![2-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1485416.png)

![[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1485419.png)

![[5-(Toluene-4-sulfonyloxy)-pentyloxy]-acetic acid tert-butyl ester](/img/structure/B1485420.png)

![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)

![methyl({3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485423.png)

![methyl(3-{1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1485426.png)

![3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1485429.png)